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molecular formula C11H17N3O2 B1510339 (5-Nitro-pyridin-2-yl)-dipropylamine

(5-Nitro-pyridin-2-yl)-dipropylamine

Cat. No. B1510339
M. Wt: 223.27 g/mol
InChI Key: PIBJOBKDWMMXDN-UHFFFAOYSA-N
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Patent
US08486962B2

Procedure details

A solution of (5-nitro-pyridin-2-yl)-dipropylamine (630 mg, 2.82 mmol) in methanol (10 ml) was hydrogenated over 10% Pd—C (130 mg) at room temperature and atmospheric pressure until no further gas absorption occurred. The reaction mixture was filtered over celite and the filtrate was concentrated to an oil. Purification by column chromatography over silica gel using 0-20% ethyl acetate in pet ether yielded N2,N2-dipropyl-pyridine-2,5-diamine (336 mg, 46.5%) as oil.
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
130 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([N:10]([CH2:14][CH2:15][CH3:16])[CH2:11][CH2:12][CH3:13])=[N:8][CH:9]=1)([O-])=O>CO.[Pd]>[CH2:14]([N:10]([CH2:11][CH2:12][CH3:13])[C:7]1[CH:6]=[CH:5][C:4]([NH2:1])=[CH:9][N:8]=1)[CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
630 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)N(CCC)CCC
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
130 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
atmospheric pressure until no further gas absorption
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to an oil
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography over silica gel using 0-20% ethyl acetate in pet ether

Outcomes

Product
Name
Type
product
Smiles
C(CC)N(C1=NC=C(C=C1)N)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 336 mg
YIELD: PERCENTYIELD 46.5%
YIELD: CALCULATEDPERCENTYIELD 61.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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